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Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

Cat. No.: B15596922 Get Quote

A comprehensive search of scientific literature and crystallographic databases did not yield a

specific experimental crystal structure for 10-Hydroxy-16-epiaffinine. Therefore, this guide

provides a detailed overview of the standard methodologies and data presentation that would

be employed in the crystal structure analysis of a comparable novel compound. This document

is intended to serve as a technical reference for researchers, scientists, and drug development

professionals by outlining the established protocols and visualization of the analytical workflow.

Experimental Protocols: A Generalized Approach to
Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is primarily achieved through single-crystal

X-ray diffraction. This powerful analytical technique allows for the precise measurement of the

three-dimensional arrangement of atoms within a crystal lattice. The process can be broken

down into several key stages:

Crystallization: The initial and often most challenging step is to obtain high-quality single

crystals of the compound of interest. This is typically achieved through slow evaporation of a

saturated solution, vapor diffusion, or cooling crystallization methods. The choice of solvent

is critical and is often determined empirically. For a compound like 10-Hydroxy-16-
epiaffinine, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone

could be explored.[1]
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Data Collection: A suitable single crystal is mounted on a goniometer head and placed within

an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal

vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which

diffracts the X-rays in a specific pattern based on the crystal's internal structure.[2] A

detector, such as a CCD or CMOS detector, is used to collect the intensities and positions of

the diffracted X-ray beams from various crystal orientations.[2]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell parameters and space group of the crystal. The "phase problem" is a central challenge in

crystallography, where the phases of the diffracted waves are lost during measurement.

Various methods, such as direct methods, Patterson methods, or dual-space methods, are

used to solve the phase problem and generate an initial electron density map. An atomic

model is then built into the electron density map. This initial model is refined using least-

squares methods to improve the fit between the calculated and observed diffraction data.[2]

The quality of the final structure is assessed using metrics such as the R-factor and

goodness-of-fit.

Data Presentation: Standard Crystallographic Data
Had the crystal structure of 10-Hydroxy-16-epiaffinine been determined, the quantitative data

would be presented in a standardized format, typically in a Crystallographic Information File

(CIF). The key parameters are summarized in tables for clarity and ease of comparison. Below

are examples of tables that would be populated with such data.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₂₀H₂₄N₂O₃

Formula weight 340.42 g/mol

Temperature 100(2) K

Wavelength (e.g., 0.71073 Å for Mo Kα)

Crystal system (e.g., Monoclinic, Orthorhombic)

Space group (e.g., P2₁/c)

Unit cell dimensions a = [value] Å, α = 90°

b = [value] Å, β = [value]°

c = [value] Å, γ = 90°

Volume [value] Å³

Z (molecules per unit cell) [value]

Density (calculated) [value] Mg/m³

Absorption coefficient [value] mm⁻¹

F(000) [value]

Crystal size [value] x [value] x [value] mm

Theta range for data collection [value] to [value]°

Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l

Reflections collected [value]

Independent reflections [value] [R(int) = [value]]

Completeness to theta [value] %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters [value] / [value] / [value]

Goodness-of-fit on F² [value]
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Final R indices [I>2σ(I)] R₁ = [value], wR₂ = [value]

R indices (all data) R₁ = [value], wR₂ = [value]

Largest diff. peak and hole [value] and [value] e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

This table would list key intramolecular distances and angles, providing insight into the

molecule's geometry.

Bond/Angle Length (Å) / Angle (°)

C10-O1 (e.g., 1.425(3))

C16-C17 (e.g., 1.534(4))

N1-C2 (e.g., 1.336(3))

O1-C10-C9 (e.g., 109.5(2))

C15-C16-C17 (e.g., 112.1(2))

Visualization of the Analytical Workflow
The process of determining a crystal structure follows a logical progression from sample

preparation to final data analysis. The following diagram illustrates this typical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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